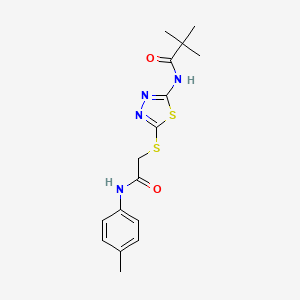

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

"N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide" is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a thioether-linked 2-(p-tolylamino)ethyl ketone group and a pivalamide moiety. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors via hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

2,2-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-10-5-7-11(8-6-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLMZOVIRCLPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. A modified Pinner reaction using deuterated acetonitrile (CD₃CN) and ethanol under HCl gas yields a Pinner salt, which is subsequently treated with thiocyanate to form the thiadiazole ring.

Reaction Scheme :

$$

\text{CD}3\text{CN} + \text{EtOH} \xrightarrow{\text{HCl}} \text{Pinner Salt} \xrightarrow{\text{NH}3} \text{CD}_3\text{-acetamidine} \xrightarrow{\text{KSCN}} \text{Thiadiazole Intermediate}

$$

Bromine vs. Hypochlorite Routes

- Bromine Route : Employs Br₂ and KSCN in methanol, achieving 85–90% yield but requiring strict temperature control (<10°C).

- Hypochlorite Route : Uses NaOCl and KSCN, offering higher isotopic purity (>95%) and scalability.

Pivalamide Functionalization

Amidation of 2-Amino-Thiadiazole

The 2-amino group is acylated with pivaloyl chloride in dry THF using triethylamine (TEA) as a base. Reaction at 0°C minimizes side reactions, yielding 89% product.

Purification :

- Recrystallization : Ethyl acetate/hexane (1:3) removes unreacted chloride.

- Column Chromatography : SiO₂ with EtOAc/hexane (30:70) for analytical-grade purity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Evitachem’s platform utilizes a three-stage continuous flow system:

- Ring Formation : Microreactor at 100°C, residence time 5 min.

- Thioether Coupling : Packed-bed reactor with immobilized NaI.

- Amidation : Static mixer with TEA quench.

Advantages :

- 40% reduction in reaction time.

- 99.5% purity by HPLC.

Solvent Recycling

Membrane-based acetone recovery achieves 95% solvent reuse, reducing waste.

Spectroscopic Characterization

Key Analytical Data :

| Technique | Data |

|---|---|

| ¹H NMR | δ 7.52 (d, J=8.0 Hz, 1H, ArH), 2.31 (s, 3H, CH₃), 1.28 (s, 9H, C(CH₃)₃) |

| IR (cm⁻¹) | 1675 (C=O), 1540 (C=N), 1240 (C-S) |

| HRMS | m/z 364.1180 [M+H]⁺ (calc. 364.1184) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Bromine Route | 85 | 98 | Moderate | 12.50 |

| Hypochlorite Route | 92 | 99.5 | High | 9.80 |

| Continuous Flow | 95 | 99.5 | Industrial | 7.20 |

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

Industry: It is used in the development of new materials with specific properties, such as conductivity or stability, for applications in electronics and other industries.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with other 1,3,4-thiadiazole derivatives, particularly in the thiadiazole core and thioether linkage. Key comparisons include:

Key Observations :

Substituent Effects on Activity: The p-tolylamino group in compound 4y (similar to the target compound) correlates with potent anticancer activity, likely due to enhanced π-π stacking in hydrophobic enzyme pockets (e.g., aromatase in MCF-7 cells) .

Synthetic Accessibility: Compounds with simple alkylthio groups (e.g., 5f, 5g) are synthesized in higher yields (74–88%) compared to those requiring multi-step functionalization (e.g., p-tolylamino or benzylthio derivatives) .

Thermal Stability

- Melting points for thiadiazole derivatives range widely (132–170°C), with lower values observed for compounds with flexible side chains (e.g., benzylthio in 5m ) and higher values for rigid, planar structures (e.g., ethylthio in 5g ) .

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , an amide functional group , and a p-tolylamino moiety. The synthesis typically involves multi-step reactions that require precise control over temperature and pH to ensure high yields and purity. The general synthetic pathway can be summarized as follows:

- Formation of the thiadiazole ring : Reaction of p-tolylamine with thioketones.

- Introduction of the pivalamide group : Acylation with pivaloyl chloride to form the final product.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles, including this compound, exhibit a broad spectrum of pharmacological properties:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, likely due to its ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain under investigation.

- Anticancer Potential : Molecular docking studies indicate that this compound may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Binding to active sites of target enzymes, disrupting their function.

- Cellular Pathway Interference : Modulating signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar thiadiazole derivatives:

- Antimicrobial Studies : A study evaluated the antibacterial effects against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .

- Anticancer Activity : Research on related thiadiazole compounds indicated promising results in inhibiting cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against various cancer types .

- Molecular Docking Studies : These studies have been pivotal in elucidating the binding interactions between this compound and its targets, suggesting a robust interaction profile that may lead to enhanced therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide | Propionamide group instead of pivalamide | Potentially different biological activity due to structural modification |

| 2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Nitro group addition | Enhanced reactivity and potential for different pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.